

GSK2830371: A Potent and Selective Chemical Probe for Wip1 Phosphatase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *gsk2830371*

Cat. No.: *B607808*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D, is a serine/threonine phosphatase that has emerged as a critical negative regulator of the DNA damage response (DDR) and other tumor suppressor pathways.[1][2] Wip1 exerts its function by dephosphorylating and inactivating key proteins in the DDR cascade, including the tumor suppressor p53, ataxia-telangiectasia mutated (ATM), and checkpoint kinase 2 (Chk2).[3][4] Overexpression and amplification of the PPM1D gene have been identified in a variety of human cancers, making Wip1 an attractive therapeutic target.[3][5] **GSK2830371** is a potent, selective, and orally bioavailable allosteric inhibitor of Wip1 phosphatase, serving as an invaluable chemical probe to investigate Wip1 biology and its therapeutic potential.[6][7]

Mechanism of Action

GSK2830371 functions as a highly selective allosteric inhibitor of Wip1 phosphatase.[6][7] It binds to a unique "flap" subdomain adjacent to the catalytic site of Wip1, a region not conserved among other members of the PPM phosphatase family, which confers its high selectivity.[8] This allosteric inhibition prevents Wip1 from dephosphorylating its substrates, leading to the sustained phosphorylation and activation of key proteins in the DNA damage response pathway.[6][7] Furthermore, treatment with **GSK2830371** has been shown to induce the proteasomal degradation of Wip1 protein.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data for **GSK2830371**, providing a clear comparison of its potency and cellular effects.

Table 1: In Vitro Potency of **GSK2830371**

Parameter	Value	Substrate	Assay Type
IC50	6 nM	Fluorescein diphosphate (FDP)	Cell-free enzymatic assay
IC50	13 nM	phospho-p38 MAPK (T180)	Cell-free enzymatic assay

Data sourced from MedchemExpress and Selleck Chemicals.[\[6\]](#)[\[11\]](#)

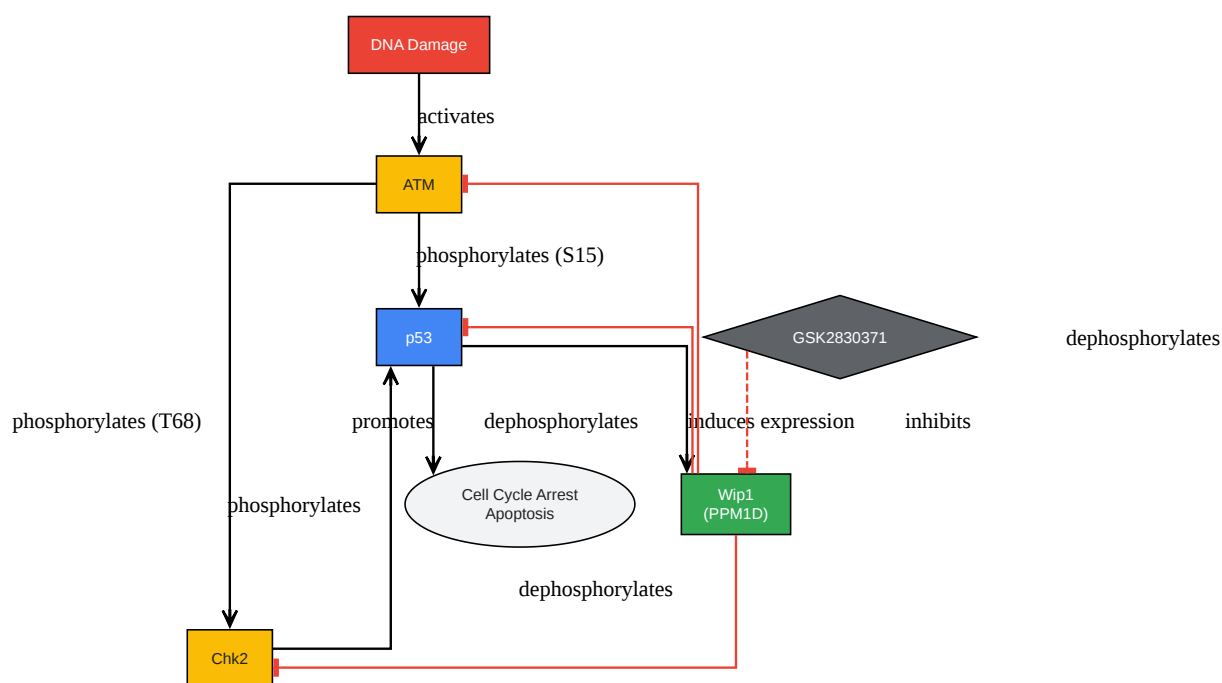
Table 2: Cellular Activity of **GSK2830371**

Cell Line	Genetic Background	Effect	Metric	Value
MCF-7	PPM1D-amplified, TP53 wild-type	Growth Inhibition	GI50	2.65 μ M \pm 0.54 (SEM)
DOHH2	Lymphoma	Tumor Growth Inhibition	% Inhibition	41% (150 mg/kg, BID)
DOHH2	Lymphoma	Tumor Growth Inhibition	% Inhibition	68% (150 mg/kg, TID)

Data sourced from MedchemExpress and Esfandiari et al., 2016.[\[11\]](#)[\[12\]](#)

Signaling Pathways and Experimental Workflows

Visual representations of the Wip1 signaling pathway and common experimental workflows are provided below to facilitate understanding.



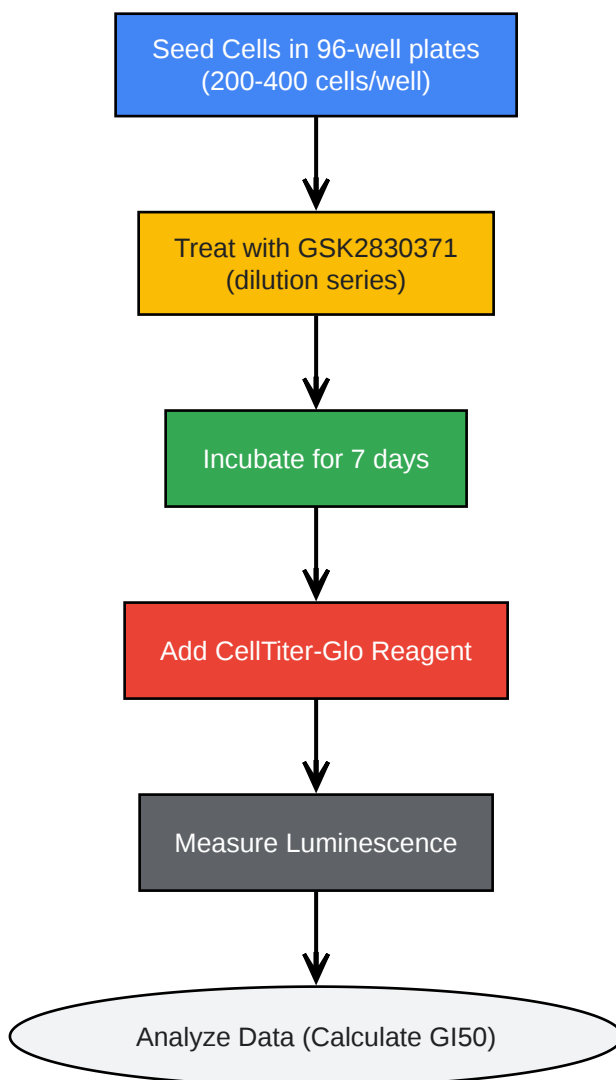
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Caption: Wip1 signaling pathway in the DNA damage response.



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Caption: Workflow for in vitro Wip1 phosphatase assay.



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- To cite this document: BenchChem. [GSK2830371: A Potent and Selective Chemical Probe for Wip1 Phosphatase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607808#gsk2830371-as-a-chemical-probe-for-wip1]

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